

GPR171 Activation: A Comprehensive Technical Guide to its Biological Functions

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For Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptor 171 (GPR171) has emerged as a significant therapeutic target with diverse physiological roles. Initially deorphanized with the identification of the endogenous neuropeptide BigLEN as its ligand, GPR171 is implicated in the regulation of feeding and energy metabolism, pain perception, and immune system modulation. This technical guide provides an in-depth overview of the core biological functions associated with GPR171 activation, its signaling pathways, and detailed methodologies for key experimental investigations. All quantitative data are summarized for comparative analysis, and critical signaling and experimental workflows are visualized using the DOT language for enhanced clarity.

Introduction to GPR171

GPR171, also known as H963, is a class A rhodopsin-like G protein-coupled receptor (GPCR). It shares homology with the P2Y family of purinergic receptors[1][2]. The receptor was deorphanized with the discovery of BigLEN, a 16-amino acid neuropeptide derived from the proSAAS precursor protein, as its endogenous agonist[3][4][5]. Activation of GPR171 has been demonstrated to modulate a range of physiological processes, positioning it as a promising target for therapeutic intervention in metabolic disorders, chronic pain, and cancer immunotherapy[6][7][8].



Core Biological Functions of GPR171 Activation Regulation of Feeding and Energy Metabolism

GPR171 and its ligand BigLEN are significantly expressed in the hypothalamus, a key brain region for regulating appetite and energy homeostasis[3][9]. Activation of GPR171 in hypothalamic neurons is associated with an increase in food intake and body weight[3][10]. Conversely, shRNA-mediated knockdown of GPR171 in the hypothalamus leads to alterations in food consumption and metabolism[3][5]. The BigLEN-GPR171 system is considered a potential target for the development of anti-obesity therapeutics[3][11].

Modulation of Pain Perception

GPR171 is expressed in regions of the brain involved in pain modulation, such as the periaqueductal gray (PAG)[1][12]. Activation of GPR171 has been shown to produce analgesic effects in preclinical models of chronic inflammatory and neuropathic pain[7][10][12]. Interestingly, the analgesic effects of GPR171 agonism appear to be sexually dimorphic, with more pronounced effects observed in male mice[7][10]. The synthetic agonist **MS15203** has been utilized to explore the therapeutic potential of GPR171 in pain management[10][12][13].

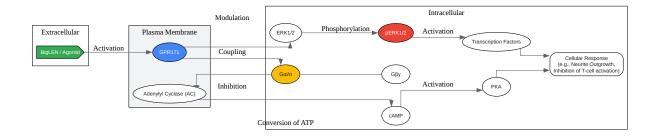
Immune System Regulation

GPR171 is expressed in various immune cells, including T-cells, and is considered a T-cell signature gene[1][8]. The GPR171/BigLEN signaling axis acts as an immune checkpoint pathway[8][14]. Activation of GPR171 by BigLEN suppresses T-cell receptor-mediated signaling and inhibits T-cell proliferation[8]. Consequently, blockade of GPR171 signaling can enhance anti-tumor T-cell immunity, suggesting its potential as a target for cancer immunotherapy[8].

GPR171 Signaling Pathways

GPR171 primarily couples to inhibitory Gαi/o proteins[12][15]. Upon agonist binding, the activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels[3][12]. Downstream of G protein activation, GPR171 signaling can also modulate the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2)[3][4].





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Caption: GPR171 Signaling Pathway.

Quantitative Data on GPR171 Activation

The following tables summarize the available quantitative data for the interaction of ligands with GPR171 and their functional consequences.

Table 1: Ligand Binding Affinities

Ligand	Receptor	Assay Type	Kd (nM)	Reference(s)
[125I]Tyr-BigLEN	Mouse Brain Membranes	Saturation Binding	~0.5	[3]

Table 2: Functional Potencies of GPR171 Agonists



Agonist	Assay Type	Cell/Tissue Type	Parameter	Value (nM)	Reference(s
L2P2 (BigLEN C- terminal fragment)	Competitive Binding	Rat Hypothalamic Membranes	EC50	76	[3]
Rat BigLEN	Not Specified	Not Specified	EC50	1.6	[4]

Experimental Protocols

Detailed methodologies for studying GPR171 activation are crucial for reproducible research. Below are outlines of key experimental protocols.

Radioligand Binding Assay

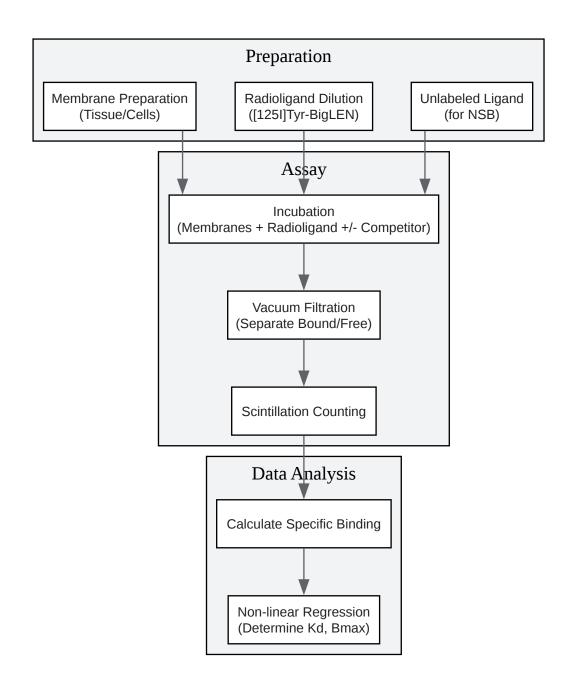
This assay is used to determine the affinity (Kd) and density (Bmax) of GPR171 in a given tissue or cell preparation.

Protocol Outline:

- Membrane Preparation: Homogenize tissue (e.g., mouse hypothalamus) or cells expressing GPR171 in a cold lysis buffer. Centrifuge to pellet the membranes and resuspend in an appropriate assay buffer[3][6]. Determine protein concentration using a standard method (e.g., BCA assay).
- Saturation Binding: Incubate a fixed amount of membrane protein (e.g., 100 μg) with increasing concentrations of a radiolabeled ligand (e.g., [125I]Tyr-BigLEN, 0-10 nM) in a 96well plate[3].
- Non-specific Binding: In parallel, incubate the membranes and radioligand in the presence of a high concentration of an unlabeled competing ligand to determine non-specific binding.
- Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes)[6].



- Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate bound from free radioligand. Wash the filters with ice-cold wash buffer[6].
- Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Subtract non-specific binding from total binding to obtain specific binding.
 Analyze the data using non-linear regression to determine Kd and Bmax values.





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